(R)-1-(4-benzyloxyphenyl)-2-bromoethanol

Asymmetric Synthesis Beta-Adrenoreceptor Agonists Chiral Resolution

(R)-1-(4-benzyloxyphenyl)-2-bromoethanol is a chiral arylalkyl bromohydrin classified as a benzylic bromoalcohol. It contains a single stereocenter at the benzylic alcohol carbon.

Molecular Formula C15H15BrO2
Molecular Weight 307.18 g/mol
Cat. No. B8333143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-benzyloxyphenyl)-2-bromoethanol
Molecular FormulaC15H15BrO2
Molecular Weight307.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C(CBr)O
InChIInChI=1S/C15H15BrO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11H2/t15-/m0/s1
InChIKeyQKIZECFGNWYOQQ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (R)-1-(4-benzyloxyphenyl)-2-bromoethanol for Asymmetric Synthesis – CAS 131965-54-3


(R)-1-(4-benzyloxyphenyl)-2-bromoethanol is a chiral arylalkyl bromohydrin classified as a benzylic bromoalcohol. It contains a single stereocenter at the benzylic alcohol carbon . The compound serves primarily as a key chiral intermediate in the enantioselective synthesis of beta-adrenoreceptor agonists, including the cardiac drug denopamine and the bronchodilator salmeterol, where the absolute (R)-configuration is essential for pharmacological activity .

Why (R)-1-(4-benzyloxyphenyl)-2-bromoethanol Cannot Be Replaced by Generic Analogs


The target compound is a source of a defined stereocenter that dictates the bioactivity of downstream pharmaceuticals. The (R)-enantiomer is the required precursor for the active (R)-(−)-denopamine and (R)-(−)-salmeterol; the opposite (S)-enantiomer or the racemate would lead to a less potent or inactive final product . Furthermore, the benzyloxy protecting group is designed to be cleaved under specific conditions at the final step, a synthetic sequence not supported by alternative halohydrins lacking this functionality .

Head-to-Head Evidence for Selecting (R)-1-(4-benzyloxyphenyl)-2-bromoethanol Over Relatives


Enantiomer-Dependent Pharmacological Precursor Value

The (R)-enantiomer is the direct precursor to the pharmacologically active (R)-(−)-denopamine, a beta-1 agonist used in congestive heart failure. The (S)-enantiomer yields the inactive (S)-(+) form, which does not stimulate the beta-1 receptor. Thus, procurement of the correct enantiomer eliminates the need for a costly and lossy chiral resolution step .

Asymmetric Synthesis Beta-Adrenoreceptor Agonists Chiral Resolution

Enantioselectivity of Biocatalytic Reduction Comparing (R)- vs. (S)-Precursor

The (R)-alcohol is produced by yeast-mediated reduction of 4-benzyloxyphenacyl bromide with high enantioselectivity. While exact ee values are not disclosed in the abstract, the authors report “high enantioselectivity” and “good overall yield” for the (R)-enantiomer. In contrast, chemical reduction with NaBH4 yields the racemic alcohol, which requires subsequent resolution .

Biocatalysis Enantioselective Reduction Yeast Reduction

Efficiency in Epoxide Formation vs. Chloro and Iodo Analogs

The bromo substituent is essential for subsequent base-mediated epoxide formation to give 4-benzyloxystyrene oxide, a key intermediate for denopamine and salmeterol. The bromine atom provides an optimal balance of leaving-group ability and stability: the chloride analog reacts sluggishly, while the iodo analog is prone to premature elimination and decomposition .

Epoxide Formation Leaving Group Reaction Rate

Where (R)-1-(4-benzyloxyphenyl)-2-bromoethanol Provides the Highest Procurement Value


Asymmetric Synthesis of (R)-(−)-Denopamine

The compound is the direct chiral precursor to the alcohol intermediate in the most concise reported synthesis of denopamine. Using this material avoids a chiral resolution step, as the (R)-configuration is pre-installed. The subsequent steps (epoxidation, amine condensation, debenzylation) proceed without racemization, delivering the active pharmaceutical ingredient in high enantiomeric purity .

Enantioselective Synthesis of (R)-(−)-Salmeterol

In the salmeterol synthesis pathway, the (R)-bromoethanol is converted to the chiral epoxide, which is then opened by an appropriate amine. The (R)-enantiomer is essential because the final drug's beta-2 agonist activity resides solely in the (R)-isomer. Any inversion or racemization at this step would compromise product quality .

Preparation of Chiral Building Blocks for Other Beta-Agonists

The chiral epoxide derived from this compound can be used as a general intermediate for other beta-adrenoreceptor agonists that contain the 1-(4-hydroxyphenyl)-2-aminoethanol core. Having the (R)-bromoethanol ready-made simplifies the synthesis of analogues by providing a defined stereocenter early in the synthetic sequence .

Quote Request

Request a Quote for (R)-1-(4-benzyloxyphenyl)-2-bromoethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.